Isocrotonic acid
Description
This compound is a but-2-enoic acid having a cis- double bond at C-2. It is a conjugate acid of an isocrotonate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQCZJRKDOVOX-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Record name | isocrotonic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Isocrotonic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880977 | |
| Record name | (2Z)-2-Butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isocrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
169.00 °C. @ 760.00 mm Hg | |
| Record name | Isocrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 20 °C | |
| Record name | Isocrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
503-64-0, 3724-65-0 | |
| Record name | Isocrotonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solid crotonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-2-Butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCROTONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GQ7GL1UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isocrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14.6 °C | |
| Record name | Isocrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isocrotonic Acid: Fundamental Research Perspectives
Contextualization within Unsaturated Carboxylic Acid Chemistry
Unsaturated carboxylic acids are organic compounds characterized by the presence of at least one carbon-carbon double or triple bond within their structure, in addition to the defining carboxylic acid functional group (-COOH) chemcess.com. This unsaturation imparts unique reactivity, making these compounds valuable in organic synthesis and material science.
Isocrotonic acid, with the molecular formula C4H6O2, is a four-carbon unsaturated carboxylic acid. Its structure features a double bond between the second and third carbon atoms (C2=C3) and a carboxylic acid group attached to the first carbon. The "isocrotonic" designation, or more formally (Z)-but-2-enoic acid, signifies that the higher priority groups attached to the double bond carbons—in this case, the methyl group (-CH3) and the carboxylic acid group (-COOH)—are positioned on the same side of the double bond wikipedia.orgdoubtnut.comnist.gov. This contrasts with its geometric isomer, crotonic acid, which is the trans isomer ((E)-but-2-enoic acid), where these groups are on opposite sides of the double bond chemcess.comwikipedia.org.
Physically, this compound is typically described as an oily, colorless liquid, often possessing an odor reminiscent of brown sugar chemcess.com. This is in stark contrast to crotonic acid, which crystallizes as white needles and has a pungent odor chemcess.comwikipedia.org. The cis configuration of this compound generally leads to a lower melting point and boiling point compared to its more stable trans isomer, crotonic acid wikipedia.orgchemsrc.comnih.govstenutz.eu. This compound is miscible with water and other polar solvents, reflecting the polarity of the carboxylic acid group chemcess.comnih.gov.
Chemically, this compound can undergo reactions characteristic of both alkenes and carboxylic acids. The double bond can participate in addition reactions, and the molecule can be reduced to crotyl alcohol or butyric acid, or oxidized to the corresponding peracid chemcess.com. Notably, this compound is prone to thermal isomerization to the more stable crotonic acid at elevated temperatures, typically reaching an equilibrium mixture around 140–180 °C chemcess.comresearchgate.net. Photochemical methods, such as UV irradiation, can also induce isomerization between the cis and trans forms aip.orgresearchgate.net. This compound has also been identified as a natural product, with occurrences reported in plants such as Coffea arabica nih.gov.
Historical Development of Research on this compound
The study of crotonic acid and its isomers has a history rooted in the early days of organic chemistry. The name "crotonic acid" itself originates from croton oil, derived from the seeds of Croton tiglium, where it was initially, and erroneously, believed to be a product of saponification chemcess.comwikipedia.org. This historical association laid the groundwork for investigating related compounds and their properties.
A significant area of early research focused on the isomerism between crotonic acid and this compound. The distinct physical properties of these geometric isomers, particularly their melting and boiling points, were key to their differentiation chemcess.comwikipedia.orgwikipedia.orgchemsrc.comnih.govstenutz.eu. Investigations into their interconversion mechanisms, both thermal and photochemical, became important for understanding stereochemistry and reaction pathways chemcess.comresearchgate.netaip.orgresearchgate.net. For instance, studies have detailed how UV irradiation can promote the cis-trans isomerization of crotonic acid, leading to the formation of this compound aip.orgresearchgate.net. Similarly, heating crotonic acid can lead to isomerization, though the trans isomer is thermodynamically favored chemcess.comresearchgate.net.
Historically, synthetic routes to this compound have also been explored. One notable method involves the Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675) wikipedia.org. Furthermore, the work of chemists like Rudolph Fittig and Hugo Erdmann in the late 19th century, who demonstrated that a γ-phenyl structural analog of this compound could yield α-naphthol upon dehydration, provided crucial insights into the structural elucidation of complex molecules like naphthalene (B1677914) wikipedia.org. More recent research continues to explore the synthesis and characterization of this compound derivatives and related compounds for various applications wikipedia.orgresearchgate.netacs.orgnih.gov.
Data Table: Key Physical Properties of this compound
| Property | This compound (cis-but-2-enoic acid) | Crotonic Acid (trans-but-2-enoic acid) |
| IUPAC Name | (Z)-but-2-enoic acid | (E)-but-2-enoic acid |
| CAS Number | 503-64-0 | 107-93-7 |
| Molecular Formula | C4H6O2 | C4H6O2 |
| Molecular Weight ( g/mol ) | 86.09 | 86.09 |
| Physical State | Oily, colorless liquid chemcess.com | White crystalline solid chemcess.comwikipedia.org |
| Melting Point (°C) | 12.5–15 chemsrc.comnih.govstenutz.eu | 70–73 wikipedia.org |
| Boiling Point (°C) | 169–177 wikipedia.orgchemsrc.comnih.govstenutz.eu | 185–189 wikipedia.org |
| Density (g/cm³ or g/mL) | 1.039 chemsrc.com or 1.026 stenutz.eu | 1.02 wikipedia.org |
| Solubility | Miscible with water and polar solvents chemcess.comnih.gov | Soluble in water and organic solvents chemcess.comwikipedia.org |
| LogP | 0.647 chemsrc.com or 0.7 nih.gov | Not readily available in search results |
| TPSA (Ų) | 37.3 chemsrc.comnih.gov | Not readily available in search results |
Compound List
this compound
Crotonic acid
But-2-enoic acid
(Z)-but-2-enoic acid
(E)-but-2-enoic acid
Croton oil
Crotyl alcohol
Butyric acid
1,3-dibromo-2-butanone
α-naphthol
Ethyl isocrotonate (B1243802)
Methacrylic acid (mentioned in unrelated research context)
N,N′-methylenebisacrylamide (mentioned in unrelated research context)
Poly(methacrylic acid) (mentioned in unrelated research context)
Poly(N-isopropylacrylamide) (mentioned in unrelated research context)
Synthesis and Preparation Methodologies of Isocrotonic Acid
Stereoselective Synthetic Routes
Stereoselective synthesis aims to produce isocrotonic acid with a high degree of cis isomer purity.
A key method for the stereoselective synthesis of this compound involves the catalytic hydrogenation of alkynoic acids, such as tetrolic acid. This process typically employs specific catalysts that promote the cis addition of hydrogen across the triple bond, leading to the formation of the cis-alkene. While detailed reaction conditions and specific catalysts for this compound synthesis via this route are not extensively detailed in the provided search results, catalytic hydrogenation is a well-established technique for achieving stereoselective alkene formation from alkynes orgsyn.orgresearchgate.net.
Another stereoselective approach involves the reduction of halogenated butenoic acid analogs. For instance, the reduction of 3-chloro-cis-crotonic acid using sodium amalgam has been reported to yield this compound, albeit sometimes mixed with the trans isomer orgsyn.org. The Favorskii rearrangement of α-haloketones, such as 1,3-dibromo-2-butanone (B1660675), followed by hydrolysis, is a stereospecific method for preparing this compound in laboratory settings chemcess.comwikipedia.orgorgsyn.org. This method involves the formation of an intermediate that rearranges to yield the cis-α,β-unsaturated acid.
Table 2.1.2: Reduction of Halogenated Butenoic Acid Analogs for this compound Synthesis
| Precursor | Reducing Agent | Product | Yield Range | Notes |
| 3-chloro-cis-crotonic acid | Sodium amalgam | This compound | Mixed | Can produce a mixture with the trans-isomer. |
| 1,3-dibromo-2-butanone | Favorskii Rearr. | This compound | 69–77% | Stereospecific method; crude product may contain small amounts of the trans-isomer. orgsyn.org |
Isomerization-Controlled Synthetic Strategies
Isomerization-controlled strategies focus on either preventing the isomerization of this compound to crotonic acid or utilizing isomerization processes to obtain the desired cis isomer. This compound itself can be formed through isomerization reactions, such as the thermal treatment of polyhydroxyalkanoates (PHAs) at temperatures exceeding 100 °C, which can lead to the formation of this compound alongside crotonic acid researchgate.net. Conversely, this compound is known to isomerize to the more stable crotonic acid at temperatures between 140–180 °C, often forming a mixture with a ratio of approximately 0.17:1 (isocrotonic:crotonic) chemcess.com. Therefore, synthetic strategies must carefully control temperature and reaction time to favor the cis isomer.
Optimization of Reaction Conditions for this compound Production
Optimizing reaction conditions is paramount for efficient this compound synthesis, focusing on parameters such as temperature, reaction time, catalyst selection, and solvent choice. For example, in the Favorskii rearrangement route from 1,3-dibromo-2-butanone, careful control of temperature during the reaction and subsequent workup is necessary. The reported yield for this method is between 69–77%, with the crude product containing a small amount of the trans isomer orgsyn.org. Purification methods like fractional crystallization at low temperatures (e.g., -15 °C) can be employed to isolate purer this compound, though it remains susceptible to isomerization upon storage orgsyn.org. The general principles of reaction condition optimization in chemical synthesis often involve techniques like response surface methodology to map out optimal parameter ranges for yield and purity rsc.orgacs.orgeeer.org.
Table 2.3.1: Optimization Considerations in this compound Synthesis
| Parameter | Optimization Goal | Example Method/Consideration |
| Temperature | Minimize isomerization to crotonic acid; promote desired reaction. | For Favorskii rearrangement, control during reaction and workup. Avoid temperatures > 100 °C for extended periods. researchgate.netorgsyn.org |
| Reaction Time | Achieve complete reaction without significant isomerization. | Monitor reaction progress via titration or analytical methods. orgsyn.org |
| Catalyst | Enhance stereoselectivity and reaction rate. | Specific catalysts for hydrogenation of alkynes (e.g., Lindlar catalyst for similar reactions, though not explicitly stated for this compound). orgsyn.orgresearchgate.net |
| Solvent | Facilitate dissolution of reactants and intermediates. | Water and diethyl ether are used in the Favorskii rearrangement route. orgsyn.org |
| Purification | Separate this compound from crotonic acid and byproducts. | Fractional crystallization at low temperatures. orgsyn.org |
Isomerization Dynamics and Stereochemical Transformations of Isocrotonic Acid
Thermal Isomerization Kinetics and Thermodynamics
The thermal isomerization of isocrotonic acid primarily yields crotonic acid, its more stable trans-isomer. This process is a component of a complex equilibrium system that also includes but-3-enoic acid, particularly at elevated temperatures. psu.edursc.org this compound is the thermodynamically least stable of the three isomers. psu.edursc.org
Upon heating, this compound converts into crotonic acid, with the equilibrium favoring the trans form. chemcess.com At its boiling point of 171.9 °C, this compound readily transforms into crotonic acid. wikipedia.org Studies conducted between 140–180 °C show that the isomerization reaches an equilibrium where the final mixture contains an this compound-to-crotonic acid ratio of approximately 0.17:1. chemcess.com
In the gas phase at higher temperatures, such as 593 K (320 °C), a rapid equilibrium is established between this compound, crotonic acid, and but-3-enoic acid. psu.edursc.org The interconversion between the cis- and trans-isomers is significantly faster for the acids than for their corresponding esters. psu.edursc.org For instance, the pyrolysis of this compound at 649 K (376 °C) shows an initial rapid phase where it distributes itself between crotonic and but-3-enoic acids. psu.edu The subsequent reaction rate is then dictated by the kinetics of the more stable crotonic acid. psu.edu
| Parameter | Value | Conditions | Notes |
| Equilibrium Ratio | ~0.17:1 (Isocrotonic:Crotonic) | 140–180 °C | Demonstrates the greater stability of the trans-isomer. chemcess.com |
| Boiling Point | 171.9 °C | Atmospheric Pressure | Isomerization to crotonic acid occurs. wikipedia.org |
| System Temperature | 593 K (320 °C) | Gas Phase | Rapid equilibrium established with crotonic and but-3-enoic acids. rsc.org |
Catalyzed Isomerization Mechanisms
The isomerization of this compound to crotonic acid can be significantly accelerated by the presence of acid or base catalysts, which provide alternative, lower-energy reaction pathways.
Acid catalysis is a common method for isomerizing α,β-unsaturated acids. rsc.orgunion.edu The mechanism for the acid-catalyzed isomerization of a cis-alkenoic acid is believed to involve the addition of a proton to the carbonyl oxygen. This is followed by the addition of a conjugate base (anion) to the β-carbon (C3), which facilitates the rotation around the former double bond. sci-hub.se
The proposed steps are as follows:
Protonation: The carbonyl oxygen of this compound is protonated by an acid catalyst (e.g., HCl), forming a resonance-stabilized carbocation. sci-hub.se
Nucleophilic Addition: A nucleophile (e.g., Cl⁻) attacks the β-carbon, leading to the formation of an addition intermediate and saturation of the C2-C3 bond. sci-hub.se
Bond Rotation: With the double bond temporarily removed, free rotation can occur around the C2-C3 single bond.
Elimination: The catalyst is regenerated through the elimination of the proton and the nucleophile, leading to the formation of the thermodynamically more stable trans-isomer, crotonic acid. sci-hub.se
This mechanism is also applicable to the acid-promoted isomerization of crotonic acid into but-3-enoic acid, where protonation plays a key role in facilitating the necessary electron transfer for the double bond migration. rsc.org
Base-catalyzed isomerization provides another efficient route for the conversion of this compound. rsc.org This pathway proceeds through the formation of a resonance-stabilized carbanion, analogous to an enolate. lbl.govyoutube.com
The mechanism involves the following steps:
Deprotonation: A base (e.g., OH⁻ from KOH) abstracts an acidic α-proton from the carbon adjacent to the carboxyl group. lbl.gov
Formation of a Carbanion: This deprotonation results in the formation of a resonance-stabilized carbanion, where the negative charge is delocalized over the α-carbon, the carbonyl carbon, and the carbonyl oxygen.
Bond Rotation and Reprotonation: The C2-C3 bond, now having single-bond character, can freely rotate. Subsequent reprotonation of the α-carbon by a proton source (like water) can occur from either face, but the formation of the sterically less hindered and thermodynamically more stable trans-isomer (crotonic acid) is favored.
This method has been demonstrated to be effective for the isomerization of various unsaturated acids. lbl.gov
Interconversion with Crotonic Acid and But-3-enoic Acid Systems
This compound plays a pivotal role as a transient intermediate in the thermal isomerization between but-3-enoic acid and crotonic acid. psu.edursc.orglookchemmall.com Experimental and theoretical studies have shown that the direct conversion of but-3-enoic acid to crotonic acid is a kinetically unfavorable process due to a high energy barrier for the required 1,3-hydrogen shift. lookchemmall.com
Instead, the isomerization proceeds through a more complex pathway: But-3-enoic Acid ⇌ this compound ⇌ Crotonic Acid
At temperatures around 593 K, starting with any of the three pure acids leads to the rapid formation of a mixture of all three. psu.edursc.org A key mechanistic feature is the intermediacy of this compound in the conversion of but-3-enoic acid to crotonic acid. psu.edursc.org After a short reaction time, this compound can constitute a significant portion of the acid mixture before the equilibrium shifts towards the more stable crotonic acid. rsc.org
The proposed mechanism for the formation of this compound from but-3-enoic acid involves the enol form of the carboxylic acid and a sigmatropic rearrangement:
But-3-enoic acid undergoes tautomerization to its enol form.
A wikipedia.orgCurrent time information in Durgapur, IN.-sigmatropic hydrogen shift occurs within the enol intermediate. This pericyclic reaction is thermally allowed and proceeds through a six-membered cyclic transition state. lookchemmall.comresearchgate.net
This hydrogen shift leads specifically to the formation of this compound (cis-isomer). rsc.org
Once formed, the this compound can then isomerize to the more stable crotonic acid, as described in the thermal and catalyzed pathways. psu.edu
Conformational Analysis of this compound in Relation to Isomerism
The stereochemical transformations of this compound are intrinsically linked to its conformational possibilities. Conformational analysis examines the different spatial arrangements of atoms that result from rotation about single bonds. For this compound (/CH₃/CH=CH/COOH), rotations are possible around the C-COOH and the C-CH₃ single bonds.
The cis geometry of the C=C double bond in this compound creates steric strain compared to the trans geometry of crotonic acid. This inherent strain is a major driving force for isomerization towards the more stable trans form. The process of isomerization from cis to trans requires overcoming a significant energy barrier corresponding to the breaking of the π-bond, which allows rotation around the central C-C bond.
The specific conformations of this compound (e.g., s-trans or s-cis, referring to the arrangement about the C2-C3 single bond) can influence its reactivity. For instance, the transition state for the wikipedia.orgCurrent time information in Durgapur, IN.-sigmatropic hydrogen shift that connects but-3-enoic acid to this compound requires a specific folded conformation to bring the relevant hydrogen and oxygen atoms into proximity. lookchemmall.com Similarly, catalytic mechanisms may favor a particular conformer that presents the least steric hindrance for the approach of the catalyst.
Chemical Reactivity and Reaction Mechanisms of Isocrotonic Acid
Decarboxylation Pathways and Energetics
The decarboxylation of isocrotonic acid is not a direct process but is intrinsically linked to its isomerization equilibria with other C4 unsaturated acids. In the gas phase at elevated temperatures, this compound exists in a dynamic equilibrium with its more stable trans-isomer, crotonic acid, and its constitutional isomer, but-3-enoic acid. rsc.org
Crotonic acid ⇌ This compound ⇌ But-3-enoic acid → Propene + CO₂ rsc.org
| Reaction System Component | Role in Decarboxylation Pathway | Key Feature |
|---|---|---|
| Crotonic acid | Most stable isomer in equilibrium | (E)-but-2-enoic acid |
| This compound | Thermodynamically unstable intermediate | (Z)-but-2-enoic acid, facilitates interconversion |
| But-3-enoic acid | Decarboxylating species | Undergoes β-decarboxylation to propene and CO₂ |
Addition Reactions of the Carbon-Carbon Double Bond
The π-bond in this compound is susceptible to addition reactions, with the reactivity and regioselectivity influenced by the electronic effects of both the methyl group (electron-donating) and the carboxylic acid group (electron-withdrawing).
Electrophilic Addition Processes
This compound is expected to undergo electrophilic addition reactions typical of alkenes, such as the addition of hydrogen halides (HX) and halogens (X₂). The electron-withdrawing nature of the carboxyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.
The mechanism for hydrohalogenation involves the protonation of the double bond to form a carbocation intermediate. wikipedia.org The proton will add to the carbon atom that results in the more stable carbocation. Due to the competing electronic effects of the methyl and carboxyl groups, the regioselectivity can be complex. However, following Markovnikov's rule, the proton would add to the α-carbon (C3), placing the positive charge on the β-carbon (C2), where it is stabilized by the electron-donating methyl group. The subsequent attack by the halide ion (X⁻) yields the 2-halo-butyric acid. sigmaaldrich.com
Reaction with Halogens: The addition of halogens like bromine (Br₂) proceeds through a cyclic halonium ion intermediate. commonorganicchemistry.com The nucleophilic attack by a bromide ion opens this ring, typically resulting in an anti-addition product. For this compound, this would lead to the formation of 2,3-dihalobutyric acids. wikipedia.org
Radical Addition Processes
Radical addition to the double bond of this compound can be initiated by radical initiators, such as peroxides. The most common example is the anti-Markovnikov addition of hydrogen bromide in the presence of peroxides. libretexts.org
The mechanism proceeds via a free-radical chain reaction:
Initiation: Peroxide decomposes to form radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.com
Propagation: The bromine radical adds to the double bond at the C3 position. This regioselectivity is favored because it generates a more stable secondary radical at the C2 position, which is also stabilized by the adjacent carboxyl group. This radical then abstracts a hydrogen atom from another HBr molecule to form the 3-bromo-butyric acid product and a new bromine radical. cerritos.edu
Termination: The reaction terminates when two radicals combine. chemistrysteps.com
However, studies on the related crotonic acid suggest that the polymerization of such monomers via radical mechanisms can be sluggish. This low activity is attributed to the steric hindrance around the double bond caused by the methyl and carboxyl groups, which impedes the approach of the propagating radical center. rsc.org
Carboxylic Acid Functional Group Transformations
The carboxyl group of this compound undergoes reactions characteristic of carboxylic acids, including esterification and conversion to acid halides and anhydrides.
Fischer Esterification: In the presence of an acid catalyst, this compound reacts with alcohols (R'OH) to form the corresponding isocrotonate (B1243802) esters and water. This is a reversible equilibrium reaction known as Fischer esterification. chemistrysteps.commasterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com
Formation of Acid Halides and Anhydrides: this compound can be converted to the more reactive isocrotonoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org The hydroxyl group of the carboxylic acid is transformed into a better leaving group, which is then displaced by a chloride ion. youtube.com
Heating this compound with a dehydrating agent like acetic anhydride (B1165640), or by reacting isocrotonoyl chloride with an isocrotonate salt, would yield isocrotonic anhydride. The trans-isomer, crotonic acid, is known to form its anhydride upon heating with acetic anhydride. wikipedia.org
| Transformation | Reagent(s) | Product Class | General Mechanism |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester (Isocrotonate) | Nucleophilic Acyl Substitution |
| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride (Isocrotonoyl chloride) | Nucleophilic Acyl Substitution |
| Anhydride Formation | Dehydrating agent or reaction of acid chloride with carboxylate | Acid Anhydride (Isocrotonic anhydride) | Nucleophilic Acyl Substitution |
Cyclization Reactions Involving this compound Scaffolds
The structure of this compound and its derivatives allows for participation in several types of cyclization reactions, either through intramolecular processes or as a component in cycloadditions.
Intramolecular Cyclization: A notable example of intramolecular cyclization involves a structural analog of this compound. It was shown by Rudolph Fittig and Hugo Erdmann that the γ-phenyl analog of this compound undergoes dehydration to form α-naphthol. wikipedia.org This reaction demonstrates the potential for the this compound scaffold to participate in ring-forming reactions under appropriate conditions, where the double bond and a suitably positioned group can interact to form a new ring system.
Dimerization and Cycloaddition: At elevated temperatures, α,β-unsaturated carboxylic acids can undergo dimerization. For instance, heating crotonic acid can lead to the formation of a dimer. This could potentially occur via a [2+2] cycloaddition to form a cyclobutane (B1203170) derivative. While specific studies on this compound dimerization are not prevalent, similar reactivity could be anticipated.
Furthermore, as an alkene bearing an electron-withdrawing group, this compound can act as a dienophile in the Diels-Alder reaction. organic-chemistry.org This [4+2] cycloaddition reaction with a conjugated diene would lead to the formation of a substituted cyclohexene (B86901) ring, a powerful method for constructing six-membered rings with high stereochemical control. wikipedia.orgmasterorganicchemistry.com
Derivatives of Isocrotonic Acid: Synthesis and Chemical Characteristics
Esterification and Amidation Reactions of Isocrotonic Acid
The carboxyl group of this compound is the primary site for esterification and amidation reactions, leading to the formation of isocrotonate (B1243802) esters and isocrotonamides, respectively.
Esterification:
The synthesis of isocrotonate esters can be achieved through several established methods for esterification of carboxylic acids. One specific method for the preparation of ethyl isocrotonate involves the semihydrogenation of ethyl tetrolate wikipedia.org. General methods applicable to this compound include:
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product wikipedia.org.
Reaction with Alkyl Halides: Isocrotonate esters can be formed by reacting the carboxylate salt of this compound with an alkyl halide.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between this compound and an alcohol, and is particularly useful for sensitive substrates.
The choice of method depends on the desired ester and the sensitivity of the starting materials to the reaction conditions.
| Esterification Method | Reagents | General Conditions | Notes |
| Fischer-Speier Esterification | This compound, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Heating | Reversible reaction; water removal increases yield. |
| Alkylation | This compound, Base, Alkyl halide | Varies | Suitable for a range of alkyl groups. |
| Steglich Esterification | This compound, Alcohol, DCC, DMAP (catalyst) | Mild conditions | Good for acid-sensitive substrates. |
Amidation:
The synthesis of isocrotonamides, while less specifically documented for this compound itself, can be accomplished using standard amidation procedures for carboxylic acids. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine libretexts.orgorganic-chemistry.org. Common strategies include:
Conversion to Acyl Chloride: this compound can be converted to isocrotonoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with a primary or secondary amine to form the corresponding amide.
Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to promote the direct condensation of this compound with an amine.
From Esters: Isocrotonate esters can be converted to amides through aminolysis, which involves reacting the ester with an amine. This reaction is often slower than the acyl chloride method .
| Amidation Method | Reagents | General Conditions | Notes |
| Via Acyl Chloride | This compound, SOCl₂ or (COCl)₂, Amine | Typically at low temperatures | Highly reactive intermediate. |
| Coupling Reagents | This compound, Amine, DCC or EDC | Mild conditions | Good for preventing side reactions. |
| Aminolysis of Esters | Isocrotonate ester, Amine | Heating may be required | Generally slower than other methods. |
Functionalization of the Alkene Moiety in this compound Derivatives
The carbon-carbon double bond in this compound derivatives is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups. The cis-(Z) configuration of the double bond can influence the stereochemical outcome of these reactions. While specific studies on this compound derivatives are limited, the reactivity can be inferred from the general behavior of alkenes.
Electrophilic Addition:
Electrophilic reagents add across the double bond of isocrotonates. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the less substituted carbon (the α-carbon), and the nucleophile will add to the more substituted carbon (the β-carbon) youtube.com.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) to this compound would be expected to yield 3-halobutanoic acid wikipedia.org.
Halogenation: The addition of halogens (e.g., Br₂) results in the formation of 2,3-dihalobutanoic acid derivatives. The stereochemistry of this addition is typically anti.
Hydration: Acid-catalyzed addition of water would lead to the formation of 3-hydroxybutanoic acid derivatives.
The stereochemistry of these additions can be complex, and the cis-geometry of the starting material may lead to specific diastereomeric products.
Radical Addition:
Free radical addition reactions can also occur at the double bond, often with anti-Markovnikov regioselectivity. These reactions are typically initiated by radical initiators such as peroxides beilstein-journals.orglibretexts.org. For instance, the radical addition of HBr would be expected to yield 2-bromobutanoic acid derivatives.
Cycloaddition Reactions:
The alkene moiety in isocrotonates can participate in cycloaddition reactions, such as the Diels-Alder reaction (a [4+2] cycloaddition) where the isocrotonate would act as the dienophile libretexts.org. Another example is the 1,3-dipolar cycloaddition with dipoles like nitrones or azides to form five-membered heterocyclic rings libretexts.orgqu.edu.sarsc.org. The stereochemistry of the cis-double bond is retained in the product of concerted cycloaddition reactions.
| Reaction Type | Reagents | Expected Product | Regiochemistry |
| Hydrohalogenation | HX (e.g., HBr) | 3-Halobutanoic acid derivative | Markovnikov |
| Halogenation | X₂ (e.g., Br₂) | 2,3-Dihalobutanoic acid derivative | N/A |
| Radical Addition of HBr | HBr, Peroxides | 2-Bromobutanoic acid derivative | Anti-Markovnikov |
| Diels-Alder Cycloaddition | Diene | Substituted cyclohexene (B86901) derivative | N/A |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Five-membered heterocycle | N/A |
Synthesis of Polymeric Derivatives from Related Unsaturated Acids
Direct polymerization of this compound is expected to be challenging due to the steric hindrance posed by the methyl group in the cis position relative to the carboxylic acid group. Its trans-isomer, crotonic acid, already exhibits low reactivity in radical polymerization due to shielding of the double bond and steric hindrance researchgate.netiaea.org.
Given the lack of specific literature on the polymerization of this compound, it is informative to consider the polymerization of structurally related, less hindered unsaturated acids, which are widely used to produce polymeric materials.
Poly(acrylic acid): Acrylic acid, lacking the methyl substituent, readily undergoes radical polymerization to form poly(acrylic acid), a polymer widely used as a superabsorbent, dispersant, and in adhesives.
Poly(methacrylic acid): Methacrylic acid, an isomer of crotonic acid, is also readily polymerizable and its polymers have various commercial applications.
Poly(itaconic acid): Itaconic acid, a dicarboxylic acid with a terminal double bond, can be polymerized to produce poly(itaconic acid), a biodegradable and biocompatible polymer with potential applications in various fields.
These examples highlight that the substitution pattern around the double bond is a critical factor in determining the polymerizability of unsaturated carboxylic acids. The steric bulk near the reactive double bond, as is prominent in this compound, generally impedes the chain propagation step in polymerization iaea.org. While anionic polymerization can sometimes be effective for monomers that are difficult to polymerize by radical methods, there is no specific data available for this compound in this context wikipedia.orgcmu.edumdpi.com.
Structure-Activity Relationships in this compound Derivatives
A study on the antifungal activity of 4-substituted trans-crotonic acid (crotonic acid) esters revealed a clear SAR nih.gov. The fungitoxicity was found to follow the order of I > Br > Cl > CH₃S > CH₃O > F = H for the substituent at the 4-position. This suggests that the nature of the substituent significantly impacts the biological activity, likely through a mechanism involving nucleophilic reaction with sulfhydryl-containing compounds in the fungi nih.gov.
For this compound derivatives, it can be hypothesized that:
Ester and Amide Modifications: The nature of the R group in isocrotonate esters (R-O-C=O) and isocrotonamides (R-NH-C=O) will affect properties such as lipophilicity, solubility, and hydrogen bonding capacity. These properties are crucial for pharmacokinetic and pharmacodynamic profiles. For instance, increasing the alkyl chain length in an ester series can enhance membrane permeability up to a certain point.
Substituents on the Alkene Moiety: Introduction of functional groups onto the carbon-carbon double bond would create new derivatives with potentially different biological activities. The position, size, and electronic properties of these substituents would be critical determinants of their interaction with biological macromolecules.
It is important to note that these are general principles, and dedicated synthesis and biological evaluation of a library of this compound derivatives would be necessary to establish concrete SARs for this class of compounds.
Advanced Analytical and Spectroscopic Characterization of Isocrotonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for differentiating between the cis and trans isomers of but-2-enoic acid. magritek.com The distinct spatial relationship between the methyl and carboxyl groups in isocrotonic acid (cis) versus crotonic acid (trans) gives rise to unique electronic environments for the hydrogen and carbon nuclei, resulting in characteristic differences in chemical shifts and coupling constants.
¹H NMR spectroscopy provides a definitive method for distinguishing this compound from crotonic acid, primarily through the analysis of the coupling constant between the two vinylic protons (H2 and H3).
Coupling Constants (J): The magnitude of the spin-spin coupling constant (³J_HH) between the olefinic protons is highly dependent on the dihedral angle between them. For this compound (cis isomer), where the protons are on the same side of the double bond, the coupling constant is typically smaller, in the range of 7–12 Hz. In contrast, for crotonic acid (trans isomer), the coupling constant is significantly larger, generally falling between 12–18 Hz. This difference provides an unequivocal marker for stereochemical assignment.
Chemical Shifts (δ): The chemical shifts of the protons are also distinct. In this compound, the vinylic proton alpha to the carbonyl group (H2) is shielded by the nearby methyl group, causing it to appear at a slightly higher field (lower ppm) compared to the equivalent proton in crotonic acid. Conversely, the methyl protons in this compound are deshielded by the proximate carboxylic acid group and thus resonate at a lower field (higher ppm).
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (³J_H2-H3, Hz) |
|---|---|---|---|
| This compound (cis) | -CH₃ | ~2.1 | - |
| =CH-COOH | ~5.8 | ~11-12 | |
| -CH= | ~6.3 | ||
| Crotonic Acid (trans) | -CH₃ | ~1.9 | - |
| =CH-COOH | ~5.85 researchgate.net | ~15-16 | |
| -CH= | ~7.1 |
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The key to distinguishing the isomers lies in the steric interactions present in the cis configuration.
Gamma-Gauche Effect: In this compound, the methyl group (-CH₃) and the carboxyl group (-COOH) are in a cis (or gauche) arrangement. This steric compression leads to a shielding effect, causing the signals for the methyl carbon (C4) and the carboxyl carbon (C1) to appear at a higher field (lower ppm value) compared to their counterparts in the less sterically hindered crotonic acid (trans isomer).
Olefinic Carbons: The chemical shifts of the olefinic carbons (C2 and C3) are also influenced by the geometry, though the differences are often less pronounced than for the sterically interacting C1 and C4 carbons.
| Carbon Atom | This compound (cis) | Crotonic Acid (trans) |
|---|---|---|
| C1 (-COOH) | ~170.5 | ~172.6 |
| C2 (=CH-) | ~122.0 | ~123.0 |
| C3 (-CH=) | ~143.0 | ~145.5 |
| C4 (-CH₃) | ~19.5 | ~18.1 |
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. For this compound, these methods are particularly useful for identifying functional groups and providing definitive proof of its cis stereochemistry.
C=C Stretch: The carbon-carbon double bond stretch in α,β-unsaturated carbonyl compounds is typically observed in the 1620–1650 cm⁻¹ region. While both isomers show a band here, the exact frequency can differ slightly due to the different substitution patterns.
C=O Stretch: The carbonyl stretch of the carboxylic acid group is a strong, characteristic band in the IR spectrum, usually found around 1680–1710 cm⁻¹ for the dimeric form (common in the solid state or concentrated solutions) and at higher wavenumbers for the monomer.
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
C-H Bending (Out-of-Plane): The most diagnostic vibrational mode for distinguishing between cis and trans isomers is the out-of-plane C-H bending vibration (wagging). For this compound (cis), this mode gives rise to a broad, medium-to-strong band around 675–730 cm⁻¹. In contrast, the trans isomer, crotonic acid, exhibits a very strong, sharp band at a much higher frequency, typically 960–990 cm⁻¹. stackexchange.com This difference is a reliable fingerprint for the geometric configuration of the double bond.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch (dimer) | 2500 - 3300 | Broad, Strong | Characteristic of carboxylic acid dimers. |
| C=O stretch (dimer) | 1680 - 1710 | Strong | Lower frequency due to hydrogen bonding. |
| C=C stretch | 1635 - 1650 | Medium | Conjugation lowers the frequency. |
| C-H bend (out-of-plane) | 675 - 730 | Medium-Strong | Diagnostic for cis stereochemistry. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) is a common technique.
The mass spectrum of this compound confirms its molecular formula, C₄H₆O₂, with a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 86. nist.gov The fragmentation pattern is characteristic of short-chain carboxylic acids and provides structural confirmation. libretexts.org
Key fragmentation pathways include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in a prominent peak at m/z 69, corresponding to the [M - 17]⁺ ion. This acylium ion is resonance-stabilized.
Loss of a carboxyl group (•COOH): Cleavage of the bond between C2 and the carboxyl carbon results in a peak at m/z 41, corresponding to the [M - 45]⁺ ion, which is an allyl cation.
McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. wikipedia.org This process can lead to characteristic fragment ions.
While the mass spectra of isocrotonic and crotonic acid are often very similar under EI conditions, subtle differences in the relative intensities of fragment ions may be observed.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 86 | [CH₃CH=CHCOOH]⁺˙ | Molecular Ion (M⁺˙) |
| 69 | [CH₃CH=CHCO]⁺ | Loss of •OH (M - 17) |
| 45 | [COOH]⁺ | Represents the carboxyl group itself. |
| 41 | [C₃H₅]⁺ | Loss of •COOH (M - 45) |
Chromatographic Separation Techniques for Isomer Analysis
Chromatography is essential for separating mixtures of isocrotonic and crotonic acid, allowing for their individual analysis and quantification. The separation is based on the differences in their physical properties, such as polarity and volatility.
Gas Chromatography (GC): GC is an effective method for separating the two isomers, often after derivatization to their more volatile methyl esters. The separation relies on the difference in boiling points and polarity. This compound (cis isomer) is generally more volatile and less retained on many standard GC columns compared to the higher-boiling crotonic acid (trans isomer). Pyrolysis-GC-MS studies have shown distinct retention times for the Z and E isomers of 2-butenoic acid, with the Z-isomer (isocrotonic) eluting earlier (e.g., 10.2 min) than the E-isomer (crotonic) (e.g., 11.1 min) on certain columns. plymouth.ac.uk
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used for the analysis of carboxylic acids. acs.org Separation on a nonpolar stationary phase, such as C18, with a polar mobile phase (e.g., a buffered water/methanol or water/acetonitrile mixture) can effectively resolve the two isomers. cmes.org The more polar this compound typically has a shorter retention time than the less polar crotonic acid in a reversed-phase system. Detection is commonly achieved using a UV detector, as the conjugated system results in UV absorbance around 210 nm. cmes.org
Computational and Theoretical Studies of Isocrotonic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
For isocrotonic acid, such calculations reveal fundamental aspects of its reactivity and stability. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic or electron-accepting nature. youtube.comlibretexts.org
The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net DFT calculations can precisely compute these energy values, allowing for a quantitative assessment of this compound's electronic character. These calculations also provide insights into other electronic properties such as electron density distribution, molecular electrostatic potential, and various reactivity indices. nih.gov
Table 1: Key Electronic Properties Calculable via Quantum Chemistry This table outlines the typical electronic structure parameters that are determined through quantum chemical calculations and their significance in understanding the molecule's reactivity.
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. |
| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. wikipedia.org |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index) | Provide quantitative measures of the overall reactivity of the molecule. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes
This compound, while a relatively small molecule, possesses conformational flexibility primarily due to rotation around the single bonds, particularly the C-C bond adjacent to the carboxylic acid group. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this flexibility by simulating the atomic motions of a molecule over time. nih.gov
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. rsc.orgaip.org This allows for the exploration of the potential energy surface of the molecule, revealing the different stable conformations (energy minima) and the energy barriers between them. q-chem.comreadthedocs.ioscribd.com For this compound, MD simulations can map the conformational landscape associated with the orientation of the carboxylic acid group relative to the carbon-carbon double bond.
By analyzing the simulation trajectory, a potential of mean force (PMF) can be constructed. The PMF describes the free energy of the molecule as a function of specific geometric parameters, such as a dihedral angle. nih.gov This provides a clear picture of the relative stability of different conformers and the energy required to transition between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with its environment, such as in a solvent or at an interface. nih.govrsc.orgnih.gov
Mechanistic Computational Studies of Isomerization and Reactions
One of the most significant reactions of this compound is its isomerization to the more stable trans isomer, crotonic acid. This cis-trans isomerization typically occurs upon heating. wikipedia.org Computational chemistry provides the tools to investigate the mechanism and energetics of this transformation in detail.
Theoretical studies can map the reaction pathway from the cis isomer (reactant) to the trans isomer (product). This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy or energy barrier of the reaction. A high energy barrier of approximately 263–280 kJ/mol is required to directly break the π-bond for rotation, suggesting that alternative pathways, potentially involving radical or proton transfer mechanisms under certain conditions, might be operative. nih.gov
Computational studies on similar unsaturated fatty acids, such as oleic acid, have shown that the presence of oxidants can facilitate isomerization through intermediate species. nih.govnih.gov For this compound, DFT calculations can be used to model the transition state for rotation around the C=C double bond and compute the activation energy, providing a quantitative understanding of why elevated temperatures are required for the conversion to crotonic acid.
Table 2: Parameters in Computational Studies of Isomerization This table details the key energetic parameters that are calculated to describe a chemical reaction mechanism, such as the isomerization of this compound.
| Parameter | Description |
|---|---|
| Reactant Energy (E_cis) | The calculated energy of the stable this compound molecule. |
| Product Energy (E_trans) | The calculated energy of the stable crotonic acid molecule. |
| Transition State Energy (E_TS) | The energy of the highest point on the reaction pathway connecting the cis and trans isomers. |
| Activation Energy (E_a) | The energy barrier for the forward reaction (E_TS - E_cis). It determines the reaction rate. |
| Reaction Energy (ΔE) | The overall energy change of the reaction (E_trans - E_cis). A negative value indicates an exothermic reaction. |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. By calculating properties like vibrational frequencies and nuclear magnetic shieldings, theoretical spectra can be generated and compared with experimental data to confirm a molecule's structure. nih.gov
Vibrational Frequencies (IR and Raman): Quantum chemical calculations can predict the harmonic vibrational frequencies of this compound. mdpi.com These calculations identify the normal modes of vibration, which correspond to specific motions of the atoms, such as the stretching of the O-H and C=O bonds or the bending of C-H bonds. uni-rostock.de The calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be used to generate a theoretical infrared (IR) spectrum. nih.gov This allows for the assignment of absorption bands in an experimental IR spectrum to specific molecular vibrations.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. uncw.edufrontiersin.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C) in the molecule. uncw.edu These shielding constants are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). The predicted chemical shifts and coupling constants can be used to simulate a theoretical NMR spectrum, aiding in the interpretation of experimental data and confirming the stereochemistry, such as the cis configuration of the double bond in this compound. chemaxon.comdigitellinc.com
Biochemical and Metabolic Contexts of Isocrotonic Acid
Isocrotonic Acid as a Metabolite in Biological Systems
This compound functions as a metabolite within various biological systems ontosight.aichemcess.com. It has been identified as a product during the degradation of fatty acids chemcess.com. Furthermore, it plays a role as a key intermediate in the metabolic breakdown of leucine, an essential amino acid ontosight.ai. Classified as a straight-chain fatty acid, this compound contributes to fundamental biological functions, serving as a nutrient, a component in energy storage, an energy source, and a membrane stabilizer foodb.cahmdb.cahmdb.ca. Its presence has been documented in specific organisms, such as Coffea arabica nih.gov. Chemically, this compound is known as (Z)-2-butenoic acid or quartenylic acid, distinguishing it as the cis isomer of crotonic acid chemcess.comwikipedia.orgwikipedia.orgebi.ac.uknih.gov.
Table 1: Biological Roles of this compound
| Role | Description |
| Nutrient | Essential component for biological functions. |
| Membrane stabilizer | Contributes to cell membrane integrity. |
| Energy source | Can be utilized by organisms for energy production. |
| Energy storage | Involved in the mechanisms of energy storage. |
| Metabolite | Acts as an intermediate or product in metabolic pathways. |
Enzymatic Transformations and Biocatalysis Involving Unsaturated Fatty Acids
Enzymatic processes are fundamental to the modification and transformation of unsaturated fatty acids within biological systems. Enzymes such as unsaturated fatty acid desaturases are critical for the biosynthesis of monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) by introducing double bonds into fatty acid chains nih.gov. Biocatalysis, which employs enzymes or whole microbial cells, offers a powerful approach for achieving highly selective and efficient chemical transformations under mild, environmentally friendly conditions pageplace.dersc.orgacs.org.
Specific enzymatic pathways can convert unsaturated fatty acids into a range of products, including secondary alcohols and diols, through reactions such as hydroxylation, epoxidation, reduction, and decarboxylation researchgate.net. For instance, fatty acid hydratases (FAHs) and photoactivated decarboxylases are among the enzymes implicated in these transformations researchgate.net. Additionally, cytochrome P450 monooxygenases, including specific isoforms like CYP52A13 and CYP52A17, are known to catalyze the oxidation of unsaturated fatty acids, yielding ω-hydroxy acids nih.gov. In microorganisms like E. coli, the fatty acid synthetase system incorporates a β-hydroxydecanoyl-thioester dehydrase, an enzyme vital for introducing the characteristic double bonds found in unsaturated fatty acids pnas.org.
Table 2: Physical Properties of Crotonic Acid and this compound
| Property | Crotonic acid | This compound |
| Molecular weight | 86.09 g/mol | 86.09 g/mol |
| Boiling point | 189 °C | 169 °C |
| Melting point | 72 °C | 15 °C |
| Density (20°C) | 1.018 | 1.0267 |
| Refractive index | 1.4228 (80 °C) | 1.4456 (20 °C) |
| Solubility in water | 41.5 g/kg (0°C) | 94 g/L (25°C) |
Intermediacy in Broader Metabolic Pathways (e.g., fatty acid metabolism)
This compound is intrinsically linked to the broader processes of fatty acid metabolism and lipid metabolism pathways foodb.cahmdb.cahmdb.careactome.org. Fatty acid metabolism encompasses a complex network of reactions, including the synthesis of fatty acids from acetyl-CoA, their subsequent breakdown via pathways like beta-oxidation, and the metabolism of related derivatives such as eicosanoids reactome.orgwikipedia.org. Beta-oxidation, a catabolic process occurring primarily in mitochondria and peroxisomes, is a crucial mechanism for degrading fatty acids into acetyl-CoA. This acetyl-CoA then enters the citric acid cycle, serving as a primary source of cellular energy wikipedia.orgnih.gov. As a straight-chain unsaturated fatty acid, this compound occupies a position within this overarching metabolic framework, though its precise enzymatic steps and direct roles within specific fatty acid breakdown or synthesis pathways are subjects of ongoing research foodb.cahmdb.cahmdb.ca.
List of Compounds Mentioned:
this compound
Crotonic acid
(Z)-2-butenoic acid
Quartenylic acid
Unsaturated fatty acids
Monounsaturated fatty acids (MUFAs)
Polyunsaturated fatty acids (PUFAs)
Leucine
Acetyl-CoA
β-hydroxydecanoyl-thioester dehydrase
Cytochrome P450 monooxygenases (CYP52A13, CYP52A17)
Fatty acid hydratases (FAHs)
Photoactivated decarboxylases
Fatty acid synthetase
Fatty acid metabolism
Lipid metabolism
Straight-chain fatty acids
Carboxylic acids
Monocarboxylic acids and derivatives
Organic oxygen compounds
Organic oxides
Hydrocarbon derivatives
Organooxygen compounds
Carbonyl compounds
Aliphatic acyclic compounds
Exploratory Applications of Isocrotonic Acid in Advanced Materials Science
Role as a Monomer or Precursor in Polymer Synthesis (Non-Biomedical, Non-Clinical)
The incorporation of isocrotonic acid and its derivatives into polymer chains is an area of specialized research. Unlike monomers such as acrylic or methacrylic acid, the homopolymerization of this compound and its esters (isocrotonates) via conventional free-radical methods is challenging. acs.orgresearchgate.net This difficulty is primarily attributed to the steric hindrance caused by the β-substituted methyl group and the stability of the resulting radical. However, advanced and controlled polymerization techniques have demonstrated viable pathways for its use as a monomer or comonomer.
Research has primarily focused on copolymerization and stereospecific polymerization methods to overcome the low reactivity of crotonate-type monomers. In copolymerization, this compound or its esters are combined with other more reactive vinyl monomers. For instance, the free-radical copolymerization of crotonic acid derivatives with monomers like vinyl acetate (B1210297) has been used to produce materials for applications such as adhesives and inks. acs.orgriverlandtrading.com More recent studies have explored the radical copolymerization of crotonate esters with cyclic ketene (B1206846) acetals, resulting in alternating copolymers with degradable ester linkages in the polymer backbone. acs.org
Group Transfer Polymerization (GTP) has emerged as a successful technique for the controlled synthesis of polymers from alkyl crotonates, the esters of the trans-isomer. researchgate.netresearchgate.net This method allows for the production of polymers with high syndiotacticity (a specific arrangement of the side chains), which influences the material's physical properties. researchgate.net For example, poly(alkyl crotonate)s synthesized via GTP exhibit glass transition temperatures (Tg) that are 65–90 °C higher than their corresponding polymethacrylate (B1205211) counterparts. researchgate.net While this research focuses on the trans-isomer, it establishes a valid synthetic route for β-substituted acrylates, suggesting a pathway for the controlled polymerization of isocrotonates. Furthermore, specific anionic polymerization initiators, such as t-butylmagnesium bromide, have been noted in the context of creating isotactic poly(isocrotonate), indicating another potential route for controlled polymerization. researchmap.jp These advanced methods enable the creation of polymers with tailored structures and properties that are not achievable through standard polymerization techniques.
Table 1: Polymerization Methods Involving this compound Derivatives
Chemical Feedstock Potential for Specialty Chemicals
This compound serves as a versatile building block for the synthesis of a variety of specialty chemicals through the transformation of its carboxylic acid and alkene functional groups. These transformations include esterification, reduction, and oxidation, leading to products with applications in diverse industries.
Esterification: The reaction of this compound with alcohols produces isocrotonate (B1243802) esters, which are valuable chemical intermediates. ontosight.ai The synthesis is typically achieved through acid-catalyzed esterification. ontosight.ai Examples include methyl isocrotonate and ethyl isocrotonate, which are used as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Larger, more complex esters like citronellyl isocrotonate have also been synthesized. nist.gov These esters can serve as precursors for further chemical modifications or as components in fragrances. ontosight.aiebsco.com
Reduction and Hydrogenation: The double bond and carboxylic acid group of this compound can be selectively reduced or hydrogenated to yield valuable C4 chemicals. Catalytic hydrogenation can convert this compound to butyric acid. chemcess.comwikipedia.org Alternatively, reduction can yield crotyl alcohol. chemcess.com These products, particularly butanols, are important industrial solvents and intermediates. intratec.us The conversion of bio-based acids into such chemicals is a key area of research for sustainable chemical production. researchgate.netacs.org
Oxidation and Other Reactions: Oxidation of this compound can lead to the formation of other specialty organic acids. chemcess.com The double bond can be oxidized to form the corresponding peracid or dihydroxybutyric acid derivatives. chemcess.comwikipedia.org Such reactions expand the range of accessible functionalized molecules from a single precursor. Additionally, structural analogs of this compound have been shown to undergo unique transformations; for instance, the γ-phenyl analog can be dehydrated to form α-naphthol, a precursor for dyes and other chemicals. wikipedia.org This highlights the potential for this compound derivatives to participate in cyclization and aromatization reactions to create complex molecular scaffolds.
Table 2: Chemical Transformations of this compound for Specialty Chemicals
Q & A
Q. What advanced statistical methods are suitable for analyzing multivariate data in this compound synthesis optimization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
